(R)-2-Amino-3,3-diphenylpropan-1-ol
Overview
Description
®-2-Amino-3,3-diphenylpropan-1-ol is a chiral amino alcohol with significant importance in organic synthesis and pharmaceutical chemistry. This compound features a unique structure with two phenyl groups attached to the central carbon, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method to synthesize ®-2-Amino-3,3-diphenylpropan-1-ol involves the reductive amination of benzophenone with ®-phenylglycinol. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
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Asymmetric Synthesis: : Another approach is the asymmetric synthesis using chiral catalysts or auxiliaries. For example, the use of chiral ligands in metal-catalyzed reactions can provide high enantioselectivity in the formation of ®-2-Amino-3,3-diphenylpropan-1-ol.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3,3-diphenylpropan-1-ol often involves large-scale reductive amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : ®-2-Amino-3,3-diphenylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced to form various derivatives, such as secondary amines, using reducing agents like lithium aluminum hydride.
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Substitution: : Nucleophilic substitution reactions can occur at the amino group, leading to the formation of amides, carbamates, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, isocyanates, and other electrophiles.
Major Products
Oxidation: Benzophenone derivatives.
Reduction: Secondary amines.
Substitution: Amides, carbamates, and other functionalized compounds.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-Amino-3,3-diphenylpropan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors. Its chiral nature makes it a valuable tool in the study of stereoselective biological processes.
Medicine
®-2-Amino-3,3-diphenylpropan-1-ol is a precursor in the synthesis of various drugs, including those used to treat neurological disorders and cardiovascular diseases. Its derivatives have shown potential as therapeutic agents due to their ability to interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the manufacture of specialty chemicals. Its applications extend to the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which ®-2-Amino-3,3-diphenylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it often acts by interacting with enzymes or receptors, altering their activity. The compound’s chiral nature allows it to fit into specific binding sites, making it effective in modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3,3-diphenylpropan-1-ol: The enantiomer of ®-2-Amino-3,3-diphenylpropan-1-ol, with similar chemical properties but different biological activities.
2-Amino-2-phenylpropan-1-ol: A related compound with one phenyl group, used in similar applications but with different reactivity and selectivity.
3-Amino-1,2-diphenylpropan-1-ol: Another structural isomer with distinct chemical and biological properties.
Uniqueness
®-2-Amino-3,3-diphenylpropan-1-ol stands out due to its dual phenyl groups and chiral center, which provide unique reactivity and selectivity in chemical reactions. Its ability to form stereochemically pure compounds makes it particularly valuable in pharmaceutical synthesis.
Properties
IUPAC Name |
(2R)-2-amino-3,3-diphenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDOXKGXOXANAF-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452193 | |
Record name | (R)-2-Amino-3,3-diphenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171037-01-7 | |
Record name | (R)-2-Amino-3,3-diphenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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